molecular formula C19H11Cl2N3OS B1346060 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one CAS No. 209409-98-3

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Cat. No.: B1346060
CAS No.: 209409-98-3
M. Wt: 400.3 g/mol
InChI Key: HVIHYFPILKEGDC-UHFFFAOYSA-N
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Description

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one is a complex organic compound characterized by its unique structure, which includes a pyrimido[1,6-b]pyridazin-6-one core substituted with dichlorophenyl and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where the dichlorophenyl group is introduced using reagents like 2,6-dichlorobenzoyl chloride.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone core or the dichlorophenyl group, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The dichlorophenyl and phenylthio groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,6-dichlorophenyl)-2-(methylthio)-6H-pyrimido[1,6-b]pyridazin-6-one: Similar structure but with a methylthio group instead of a phenylthio group.

    5-(2,6-dichlorophenyl)-2-(phenylamino)-6H-pyrimido[1,6-b]pyridazin-6-one: Similar structure but with a phenylamino group instead of a phenylthio group.

Uniqueness

The uniqueness of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and phenylthio groups provides a distinct set of properties that can be exploited in various applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-2-phenylsulfanylpyrimido[1,6-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-13-7-4-8-14(21)17(13)18-15-9-10-16(23-24(15)11-22-19(18)25)26-12-5-2-1-3-6-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIHYFPILKEGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C=NC(=O)C(=C3C=C2)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175114
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209409-98-3
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209409983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Pyrimido(1,6-b)pyridazin-6-one, 5-(2,6-dichlorophenyl)-2-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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